Pentaerythritol Dibromide beta-D-Glucuronide
CAS No.: 1138247-37-6
Cat. No.: VC0029018
Molecular Formula: C₁₁H₁₈Br₂O₈
Molecular Weight: 438.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138247-37-6 |
|---|---|
| Molecular Formula | C₁₁H₁₈Br₂O₈ |
| Molecular Weight | 438.06 |
| IUPAC Name | (3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1 |
| SMILES | C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Pentaerythritol Dibromide beta-D-Glucuronide features a complex structure with two key components: a pentaerythritol core with two bromine atoms and a beta-D-glucuronide moiety . The pentaerythritol portion contains two bromomethyl groups, while the glucuronide component contributes to the compound's water solubility and biological interactions.
The structural configuration includes specific stereochemistry, as indicated by its systematic name: (3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . This stereochemical arrangement is crucial for its biological activity and interactions with various enzymes and biological systems.
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that define its behavior in various environments. These properties can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H18Br2O8 |
| Molecular Weight | 438.06 g/mol |
| CAS Number | 1138247-37-6 |
| PubChem CID | 46782696 |
| Physical State | Not specifically reported in sources |
| Solubility | Enhanced water solubility due to glucuronide group |
| Stability | Requires careful handling and storage |
The presence of the glucuronide group significantly affects the compound's solubility profile, making it more water-soluble than pentaerythritol dibromide alone. This property is particularly important for its biological applications and metabolism.
Synthesis and Preparation
Synthetic Methods
The synthesis of Pentaerythritol Dibromide beta-D-Glucuronide typically involves a carefully controlled reaction of pentaerythritol with bromine in the presence of an appropriate solvent. The reaction conditions must be precisely managed to ensure the correct formation of the dibromide compound before the addition of the glucuronide group.
The general synthetic pathway involves:
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Bromination of pentaerythritol to form pentaerythritol dibromide
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Subsequent conjugation with beta-D-glucuronic acid under controlled conditions
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Purification steps to isolate the desired product
Industrial Production
Industrial production methods for this compound may involve large-scale reactions with optimized conditions designed to maximize yield and purity. These processes likely require specialized equipment and expertise to handle the reactive bromine-containing intermediates safely and efficiently.
The production process must also account for potential side reactions and ensure consistent product quality, particularly for applications in research where high purity is essential.
Chemical Reactivity
Types of Reactions
Pentaerythritol Dibromide beta-D-Glucuronide participates in several types of chemical reactions, including:
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Oxidation reactions: The compound can undergo oxidation to form various oxidation products, depending on the reagents and conditions employed.
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Reduction reactions: Reduction processes can convert the dibromide groups to other functional groups, altering the compound's reactivity profile.
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Substitution reactions: The bromide groups serve as good leaving groups, allowing for nucleophilic substitution reactions that can lead to the formation of various derivatives.
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Hydrolysis: The glucuronide portion can undergo enzymatic hydrolysis, particularly in biological systems, which is relevant to its metabolism and biological activity.
Reaction Mechanisms
The bromine atoms in the compound are particularly reactive due to their electron-withdrawing nature and their position as good leaving groups. This reactivity makes the compound useful for various chemical transformations and contributes to its potential applications in organic synthesis and research.
The glucuronide portion can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound's behavior in solution and its interactions with biological macromolecules such as proteins and enzymes.
Biological Activity and Metabolism
Metabolic Pathways
Pentaerythritol Dibromide beta-D-Glucuronide is primarily metabolized in the liver, where it undergoes further glucuronidation processes. This metabolic pathway increases the water solubility of the compound, facilitating its excretion and reducing potential toxicity.
The presence of the glucuronide group in the original compound already suggests a connection to Phase II metabolism, which typically involves conjugation reactions that enhance water solubility and promote elimination from the body.
Toxicological Profile
The brominated structure of the compound necessitates careful evaluation of its environmental impact and bioaccumulation potential, particularly if considered for applications beyond research settings.
Research Applications
Current Research Uses
Pentaerythritol Dibromide beta-D-Glucuronide has found applications in various scientific research areas:
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Biochemical studies: The compound is valuable for investigating glucuronidation processes and enzyme kinetics.
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Analytical chemistry: It may serve as a standard or reference material in analytical methods focused on brominated compounds or glucuronides.
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Pharmacological research: The compound's unique structure makes it useful for studying drug metabolism and excretion pathways, particularly those involving glucuronidation.
Comparison with Similar Compounds
Structural Analogs
Pentaerythritol Dibromide beta-D-Glucuronide can be compared with several related compounds, highlighting its unique properties:
| Compound | Structural Differences | Functional Implications |
|---|---|---|
| Pentaerythritol Dibromide | Lacks the glucuronide group | Less water-soluble, different biological activity profile |
| Pentaerythritol Triallyl Ether | Contains allyl groups instead of bromide and glucuronide | Different reactivity pattern, used in different applications |
| Other beta-D-Glucuronide Derivatives | Different core structures attached to glucuronide | Varied biological activities and applications |
The unique combination of the pentaerythritol dibromide core with the glucuronide group distinguishes this compound from its structural analogs and contributes to its specific applications in research.
Functional Comparison
When compared to pentaerythritol dibromide, which lacks the glucuronide group, Pentaerythritol Dibromide beta-D-Glucuronide exhibits enhanced water solubility and different biological interactions. This makes it more suitable for certain biological applications where aqueous solubility is important.
In contrast to other glucuronide derivatives with different core structures, this compound's bromine-containing component provides unique reactivity patterns that can be exploited in various chemical and biological studies.
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